3-(4-ethoxyphenyl)-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-(4-ethoxyphenyl)-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C25H27N7O2 and its molecular weight is 457.538. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Similarly, 1,2,4-triazole-containing scaffolds have been used in the drug-discovery studies against various types of diseases, including viral infections .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Both indole derivatives and 1,2,4-triazole-containing scaffolds have shown potential in anticancer activity . They have been used in drug-discovery studies against cancer cells . One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity . This suggests potential applications in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have shown antitubercular activity . This suggests potential applications in the treatment of tuberculosis.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests potential applications in the prevention of oxidative stress-related diseases.
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . This suggests potential applications in the treatment of diabetes.
Antimalarial Activity
Indole derivatives have demonstrated antimalarial activity . This suggests potential applications in the treatment of malaria.
Mechanism of Action
Target of Action
The compound, also known as “3-(4-ethoxyphenyl)-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine” or “1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one”, is a derivative of indole and pyrimidine . Indole derivatives are known to bind with high affinity to multiple receptors, making them valuable for the development of new therapeutic derivatives . Pyrimidine, due to its resemblance in structure with the nucleotide base pair of DNA and RNA, is recognized as a valuable compound in the treatment of cancer .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Pyrimidine derivatives have been developed for their anticancer activity .
Biochemical Pathways
Indole and pyrimidine derivatives, to which this compound is structurally related, are known to impact a broad range of biological procedures and pathways .
Result of Action
It is mentioned that a series of novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activities against five human cancer cell lines . This suggests that the compound may have potential antitumor activity.
properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-2-34-21-11-9-20(10-12-21)32-25-23(28-29-32)24(26-18-27-25)31-16-14-30(15-17-31)22(33)13-8-19-6-4-3-5-7-19/h3-7,9-12,18H,2,8,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKACKMMHUVTKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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